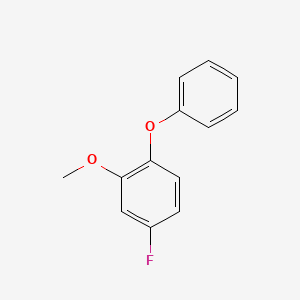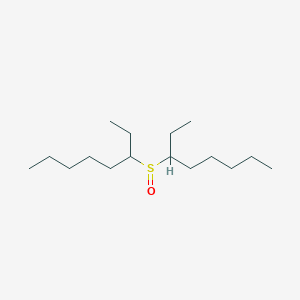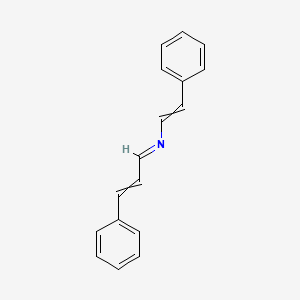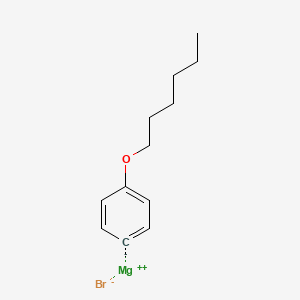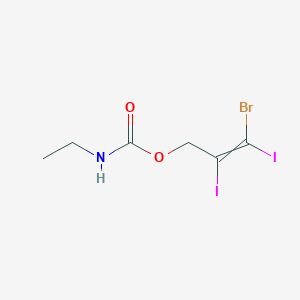
3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate is an organic compound with a complex structure featuring bromine, iodine, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable precursor, such as a propenyl derivative, followed by the introduction of the carbamate group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce different oxidized forms of the compound.
Scientific Research Applications
3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and iodine atoms into target molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds with target molecules, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated compound with different functional groups and applications.
3-Bromo-1,2-propanediol: A simpler brominated compound used in different chemical reactions.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with both bromine and sulfonamide groups, used in medicinal chemistry.
Uniqueness
3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate is unique due to its combination of bromine, iodine, and carbamate functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions with various molecular targets, making it valuable in diverse research fields.
Properties
CAS No. |
144675-56-9 |
|---|---|
Molecular Formula |
C6H8BrI2NO2 |
Molecular Weight |
459.85 g/mol |
IUPAC Name |
(3-bromo-2,3-diiodoprop-2-enyl) N-ethylcarbamate |
InChI |
InChI=1S/C6H8BrI2NO2/c1-2-10-6(11)12-3-4(8)5(7)9/h2-3H2,1H3,(H,10,11) |
InChI Key |
YRBKVYCRVUUJBW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCC(=C(Br)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)
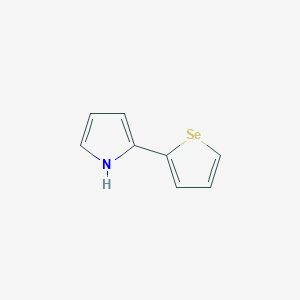



![1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12549701.png)
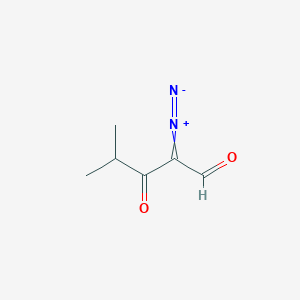
![2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine](/img/structure/B12549719.png)
